molecular formula C14H15NO B12066590 2-Cyclopentenyl-4-methoxyindole

2-Cyclopentenyl-4-methoxyindole

Cat. No.: B12066590
M. Wt: 213.27 g/mol
InChI Key: MVMGJRFJEZHAHY-UHFFFAOYSA-N
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Description

2-Cyclopentenyl-4-methoxyindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a cyclopentenyl group attached to the second position and a methoxy group at the fourth position of the indole ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 2-Cyclopentenyl-4-methoxyindole involves several steps, starting from commercially available precursors. One common method includes the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine in the presence of an acid catalyst to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide and a base . Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Cyclopentenyl-4-methoxyindole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Cyclopentenyl-4-methoxyindole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The methoxy group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

2-Cyclopentenyl-4-methoxyindole can be compared with other indole derivatives, such as:

The unique combination of the cyclopentenyl and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(cyclopenten-1-yl)-4-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-8-4-7-12-11(14)9-13(15-12)10-5-2-3-6-10/h4-5,7-9,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMGJRFJEZHAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C3=CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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